

# NMR Characterization of Fmoc-Protected Serine Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: *Fmoc-ser-oall*

Cat. No.: *B15334115*

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This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) characterization of Fmoc-protected serine derivatives. While comprehensive experimental NMR data for **Fmoc-Ser-OAll** is not readily available in peer-reviewed literature, this document presents a detailed analysis of the closely related and widely used analogue, Fmoc-Ser-OH. The information provided for Fmoc-Ser-OH serves as a foundational reference for researchers working with similar amino acid building blocks.

## Comparison of NMR Data

The following table summarizes the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for Fmoc-Ser-OH. This data is essential for the structural verification and purity assessment of this compound.

Compound	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)
Fmoc-Ser-OH	7.88 (d, 2H), 7.65 (d, 2H), 7.42 (t, 2H), 7.34 (t, 2H), 5.80 (d, 1H, NH), 4.40 (m, 1H), 4.25 (m, 2H), 3.95 (m, 2H)	173.5 (C=O, acid), 156.2 (C=O, urethane), 143.9 (2C, Fmoc), 141.3 (2C, Fmoc), 127.7 (2C, Fmoc), 127.1 (2C, Fmoc), 125.2 (2C, Fmoc), 120.0 (2C, Fmoc), 66.8 (CH <sub>2</sub> , Fmoc), 63.1 (CH <sub>2</sub> , Ser), 56.4 (CH, Ser), 47.2 (CH, Fmoc)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

## Experimental Protocols

The following is a general protocol for the acquisition of NMR spectra for Fmoc-protected amino acids, such as Fmoc-Ser-OH.

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the Fmoc-amino acid.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD).
- Transfer the solution to a 5 mm NMR tube.

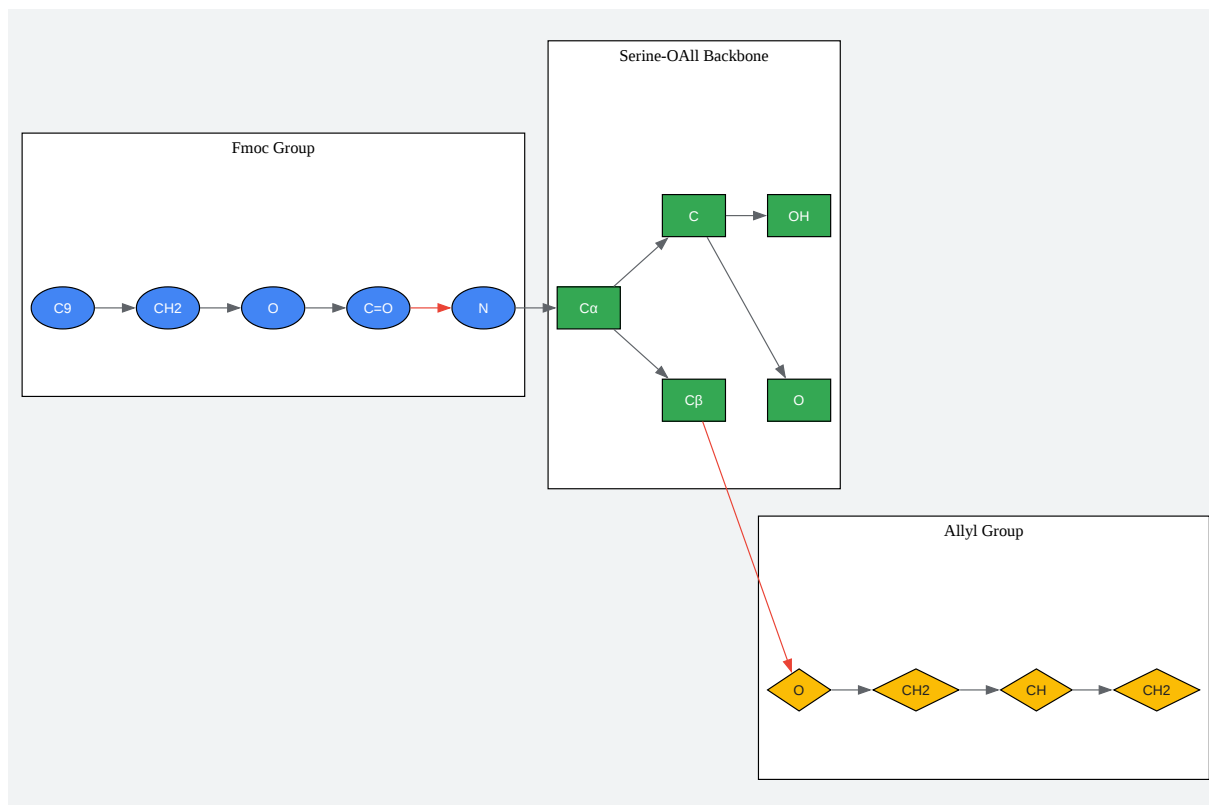
### 2. NMR Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse program.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

- Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
  - Acquire a larger number of scans compared to  $^1\text{H}$  NMR to achieve adequate sensitivity.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase and baseline correct the spectra.
  - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Visualizing Molecular Structure

The chemical structure of **Fmoc-Ser-OAll** is presented below, generated using the Graphviz DOT language. This visualization aids in understanding the connectivity of the atoms within the molecule.



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